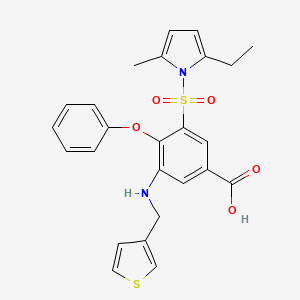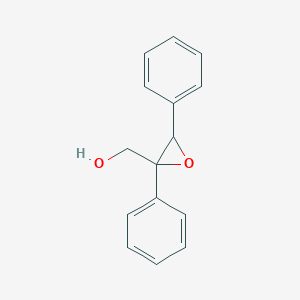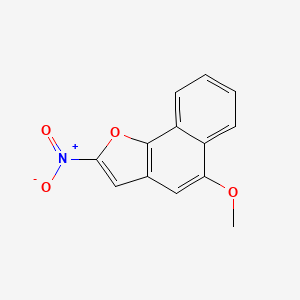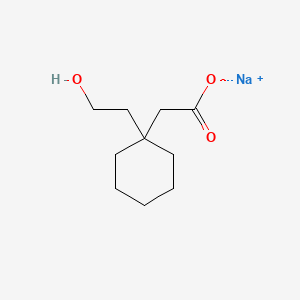
Cyclohexaneacetic acid, 1-(2-hydroxyethyl)-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexaneacetic acid, 1-(2-hydroxyethyl)-, sodium salt is a chemical compound with the molecular formula C10H17NaO3. It is known for its unique structure, which includes a cyclohexane ring, an acetic acid group, and a hydroxyethyl group. This compound is used in various scientific and industrial applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexaneacetic acid, 1-(2-hydroxyethyl)-, sodium salt typically involves the reaction of cyclohexaneacetic acid with 2-hydroxyethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexaneacetic acid, 1-(2-hydroxyethyl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
Cyclohexaneacetic acid, 1-(2-hydroxyethyl)-, sodium salt is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Cyclohexaneacetic acid, 1-(2-hydroxyethyl)-, sodium salt involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The cyclohexane ring provides structural stability and can affect the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexaneacetic acid
- 2-Hydroxyethylamine
- Cyclohexane-1,2-dicarboxylic acid
Uniqueness
Cyclohexaneacetic acid, 1-(2-hydroxyethyl)-, sodium salt is unique due to its combination of a cyclohexane ring, an acetic acid group, and a hydroxyethyl group. This unique structure imparts specific chemical properties that make it valuable in various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
77945-11-0 |
|---|---|
Formule moléculaire |
C10H17NaO3 |
Poids moléculaire |
208.23 g/mol |
Nom IUPAC |
sodium;2-[1-(2-hydroxyethyl)cyclohexyl]acetate |
InChI |
InChI=1S/C10H18O3.Na/c11-7-6-10(8-9(12)13)4-2-1-3-5-10;/h11H,1-8H2,(H,12,13);/q;+1/p-1 |
Clé InChI |
WPRPQWPNETWLSK-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(CC1)(CCO)CC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


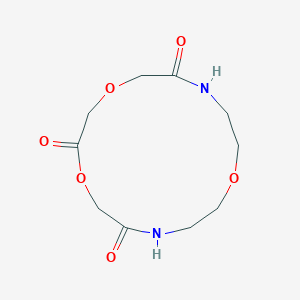
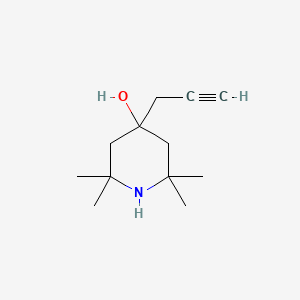
![Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane](/img/structure/B14434127.png)
![2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14434151.png)

![Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]-](/img/structure/B14434153.png)
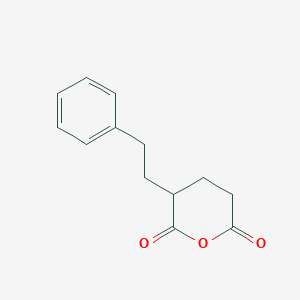
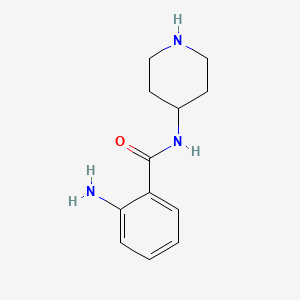

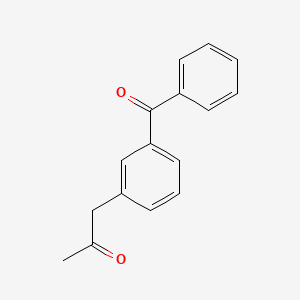
![1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14434196.png)
